![molecular formula C22H23BrN2O2S B2656361 2-[1-[(4-溴苯基)甲基]吲哚-3-基]硫代基-N-(氧杂环-2-基甲基)乙酰胺 CAS No. 851412-44-7](/img/structure/B2656361.png)

2-[1-[(4-溴苯基)甲基]吲哚-3-基]硫代基-N-(氧杂环-2-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

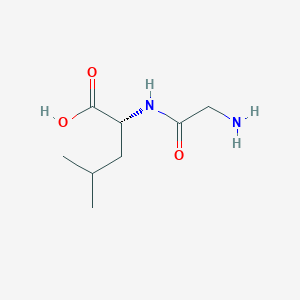

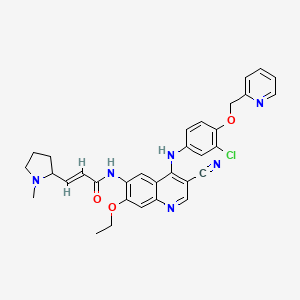

This compound is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves the use of benzophenone, indole, and benzimidazole moieties . These are important frameworks in the discovery of innovative drugs . The synthesis process often involves the use of various catalysts and specific reaction conditions .Molecular Structure Analysis

The molecular formula of the compound is C22H23BrN2O2S. The indole scaffold has been found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 175–178 °C . The FT-IR (KBr) values are 1675 (C=O), 1685 (C=N), 1730 (N–C=O) cm −1 .科学研究应用

a. Anticancer Agents: The indole scaffold in this compound suggests potential anticancer activity. Researchers can modify its substituents to enhance selectivity against specific cancer types or inhibit key cellular pathways involved in tumor growth.

b. Anti-Inflammatory Drugs: Given the presence of the thioether group, this compound may exhibit anti-inflammatory properties. Investigating its effects on inflammatory mediators (such as cytokines and prostaglandins) could lead to the development of novel anti-inflammatory agents.

c. Kinase Inhibitors: The bromophenyl moiety could serve as a pharmacophore for kinase inhibitors. Researchers can explore its interactions with kinases involved in disease pathways (e.g., oncogenic kinases) and design selective inhibitors.

a. Ligands for Transition Metal Complexes: Researchers can functionalize the oxolan-2-ylmethyl group to create chelating ligands for transition metal complexes. These ligands could find applications in catalysis, asymmetric synthesis, or materials science.

b. Organocatalysis: The compound’s overall structure, including the indole and thioether moieties, may enable it to act as an organocatalyst. Exploring its reactivity in various transformations (e.g., Michael additions, aldol reactions) could yield valuable insights.

Materials Science

The combination of aromatic and heterocyclic motifs makes this compound interesting for materials applications:

a. Organic Semiconductors: Researchers can investigate the electronic properties of this compound and its derivatives. It may serve as a building block for organic semiconductors used in optoelectronic devices (e.g., organic field-effect transistors, solar cells).

b. Luminescent Materials: The indole core could contribute to luminescence. By modifying the substituents, scientists can explore its potential as a fluorescent probe or component in luminescent materials.

未来方向

Indole derivatives, such as this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a key area of focus . The use of multicomponent reactions (MCRs) offers access to complex molecules and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

属性

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-2,5-10,14,18H,3-4,11-13,15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNIJKMXTOQBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2656283.png)

![2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2656288.png)

![3-Hydroxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2656297.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2656299.png)

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)

![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)